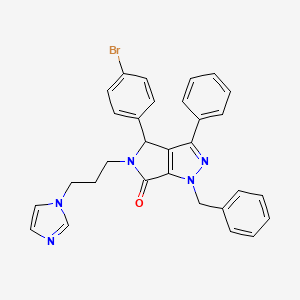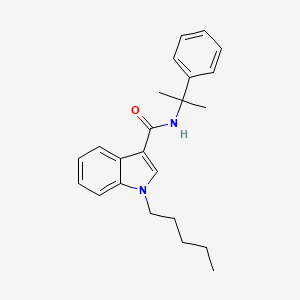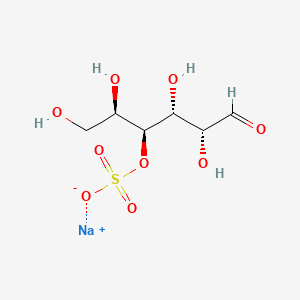
Sulfamethoxypyridazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethoxypyridazine-d3 is an analytical standard . It is also known by the synonyms 4-Amino-N-(6-methoxy-d3-3-pyridazinyl)benzenesulfonamide and N1-(6-Methoxy-d3-3-pyridazinyl)sulfanilamide .
Synthesis Analysis
Sulfamethoxypyridazine D3 is a deuterated form of the antibacterial drug Sulfamethoxypyridazine . It is a member of the Sulfonamide class of antibiotics which work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid .Molecular Structure Analysis
The empirical formula of Sulfamethoxypyridazine-d3 is C11D3H9N4O3S . It has a molecular weight of 283.32 .Chemical Reactions Analysis
Sulfamethoxypyridazine-d3 is a sulfonamide . Sulfonamides are known to work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid .Physical And Chemical Properties Analysis
Sulfamethoxypyridazine-d3 has a molecular weight of 283.32 . It is a non-combustible solid . The flash point is not applicable .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Advanced Oxidation Processes (AOPs) for Wastewater Treatment : Sulfamethoxypyridazine, a pharmaceutical contaminant, can be effectively removed from water through Advanced Oxidation Processes, including ozonation and UV/TiO2 processes. These processes demonstrate significant degradation efficiencies for sulfamethoxypyridazine, with complete removal achieved within specific timeframes (Chuang, Luo, & Lin, 2011).
Photodegradation Mechanisms : Research on the photodegradation of sulfamethoxypyridazine in water suggests that the presence of dissolved inorganic matter, including various anions and cations, can influence its photodegradation mechanisms. Quantum chemical methods have provided insights into these mechanisms, highlighting the role of triplet-sensitized photodegradation and the impact of environmental factors (Shah & Hao, 2017).
Analytical and Detection Methods
HPLC/MS/MS in Food Analysis : High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS/MS) is utilized for the confirmatory analysis of sulfamethoxypyridazine in bovine muscle samples, demonstrating its application in ensuring food safety and compliance with regulatory standards (Nebot et al., 2020).
Identification of Photoproducts in Aqueous Media : Studying the photolysis of sulfamethoxypyridazine in various aqueous media helps in understanding its environmental fate. LC-UV-MS/MS techniques have been employed to identify transformation products, contributing to the knowledge of photodegradation pathways (Khaleel et al., 2013).
Drug Delivery and Pharmaceutical Development
Magnetic Solid-Phase Extraction in Pharmaceutical Analysis : The development of novel extraction methods, like magnetic solid-phase extraction using hypercrosslinked polystyrene, facilitates the efficient preconcentration and analysis of sulfamethoxypyridazine in various samples, aiding in pharmaceutical research and quality control (Tolmacheva et al., 2016).
Pharmaceutical Crystallization in Nanocellulose Organogels : Research on the use of nanocellulose organogels for pharmaceutical crystallization opens avenues for improving drug solubility and sustained release. This approach shows potential in creating desired polymorphs of drugs like sulfamethoxypyridazine for enhanced drug uptake (Banerjee et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Sulfamethoxypyridazine-d3 is a deuterium-labeled variant of Sulfamethoxypyridazine . Sulfamethoxypyridazine is a sulfonamide antibiotic . Sulfonamides are known to inhibit bacterial synthesis of folic acid, which is crucial for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Mode of Action
Sulfonamides, including Sulfamethoxypyridazine, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, Sulfamethoxypyridazine prevents the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamethoxypyridazine is the bacterial synthesis of folic acid . The inhibition of dihydropteroate synthase prevents the production of dihydropteroic acid, a precursor of folic acid, leading to a deficiency of folic acid in bacteria . This deficiency disrupts the synthesis of nucleic acids in bacteria, affecting their growth and multiplication .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can be influenced by deuterium substitution . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can affect the metabolic stability and therefore the pharmacokinetics of the drug .
Result of Action
The primary result of the action of Sulfamethoxypyridazine is the inhibition of bacterial growth . By preventing the synthesis of folic acid, Sulfamethoxypyridazine disrupts the synthesis of nucleic acids in bacteria, which is crucial for their growth and multiplication . This makes Sulfamethoxypyridazine effective in the treatment of bacterial infections .
Action Environment
The action of Sulfamethoxypyridazine can be influenced by various environmental factors. For instance, certain coexisting anions can have a significant inhibitory effect on the degradation of Sulfamethoxypyridazine . Moreover, the photodegradation of Sulfamethoxypyridazine can be affected by factors such as light intensity and the presence of other substances .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sulfamethoxypyridazine-d3 can be achieved through the reaction of Pyridazine-d3 with Sulfamethoxazole. The deuterium atoms are introduced during the synthesis of Pyridazine-d3.", "Starting Materials": [ "Pyridazine-d3", "Sulfamethoxazole" ], "Reaction": [ "Step 1: Pyridazine-d3 reacts with chloroacetic acid in the presence of sodium hydroxide to form 3,6-dichloropyridazine-d3.", "Step 2: 3,6-dichloropyridazine-d3 is then reacted with hydrazine hydrate to form 3,6-diaminopyridazine-d3.", "Step 3: 3,6-diaminopyridazine-d3 is then reacted with sulfuric acid to form Pyridazine-d3.", "Step 4: Sulfamethoxazole is reacted with Pyridazine-d3 in the presence of acetic anhydride and triethylamine to form Sulfamethoxypyridazine-d3." ] } | |
Número CAS |
1172846-03-5 |
Nombre del producto |
Sulfamethoxypyridazine-d3 |
Fórmula molecular |
C11H12N4O3S |
Peso molecular |
283.32 |
Nombre IUPAC |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
Clave InChI |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3; 3-Methoxy-6-sulfanilamidopyridazine-d3; 6-Sulfanilamido-3-methoxypyridazine-d3; Sultirene-d3; N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3; Paramid-d3; Paramid Supra-d3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)



![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)



![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
